molecular formula C21H23NO5 B12364509 BuChE-IN-10

BuChE-IN-10

Cat. No.: B12364509
M. Wt: 369.4 g/mol
InChI Key: MOPDEKASFLNBJW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BuChE-IN-10 involves the preparation of pyranone-carbamate derivatives. The specific synthetic route and reaction conditions are typically proprietary and detailed in scientific literature.

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed, but they likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high purity and yield of the compound, suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

BuChE-IN-10 primarily undergoes substitution reactions due to the presence of reactive functional groups such as carbamates and pyranones. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dimethyl sulfoxide (DMSO) and ethanol are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of the pyranone ring, while reduction can lead to the formation of reduced carbamate derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BuChE-IN-10

This compound is unique due to its high selectivity for butyrylcholinesterase over acetylcholinesterase, which reduces potential side effects associated with non-selective cholinesterase inhibitors. Its high blood-brain barrier permeability also enhances its effectiveness in treating central nervous system disorders .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

[3-[(E)-2-(3-methoxy-6-methyl-4-oxopyran-2-yl)ethenyl]phenyl] piperidine-1-carboxylate

InChI

InChI=1S/C21H23NO5/c1-15-13-18(23)20(25-2)19(26-15)10-9-16-7-6-8-17(14-16)27-21(24)22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12H2,1-2H3/b10-9+

InChI Key

MOPDEKASFLNBJW-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(=O)C(=C(O1)/C=C/C2=CC(=CC=C2)OC(=O)N3CCCCC3)OC

Canonical SMILES

CC1=CC(=O)C(=C(O1)C=CC2=CC(=CC=C2)OC(=O)N3CCCCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.